

PKM2 activator 4 solubility and preparation for experiments

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Compound of Interest

Compound Name: PKM2 activator 4

Cat. No.: B15575403

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Application Notes and Protocols: PKM2 Activator 4

Audience: Researchers, scientists, and drug development professionals.

Introduction: Pyruvate kinase M2 (PKM2) is a critical enzyme in cellular metabolism, catalyzing the final rate-limiting step of glycolysis.[1] In contrast to the constitutively active tetrameric PKM1 isoform found in most adult tissues, cancer cells predominantly express PKM2, which exists in a dynamic equilibrium between a highly active tetrameric state and a less active dimeric state.[2][3] The dimeric form is prevalent in tumor cells and diverts glucose metabolites towards anabolic pathways, supporting cell proliferation and survival.[3][4] Small molecule activators that stabilize the active tetrameric form of PKM2 are of significant therapeutic interest as they can reprogram cancer metabolism, shifting it away from anabolic routes and suppressing tumor growth.[1][3]

PKM2 Activator 4, also known as TEPP-46, is a potent, cell-permeable, allosteric activator of PKM2. It binds to a site distinct from the endogenous activator fructose-1,6-bisphosphate (FBP) and stabilizes the active tetrameric conformation of PKM2, thereby increasing its enzymatic activity.[5] This document provides detailed information on the solubility of **PKM2 Activator 4** and protocols for its preparation and use in key biochemical and cellular assays.

Physicochemical Properties and Solubility

Proper handling and preparation of **PKM2 Activator 4** are crucial for obtaining reliable and reproducible experimental results. The compound is a white solid at room temperature.

Table 1: Quantitative Data for **PKM2 Activator 4** (TEPP-46)

Property	Value	Source
Synonyms	TEPP-46, ML265, NCGC00186528	
Molecular Weight	372.46 g/mol	
CAS Number	1221186-53-3	
AC ₅₀ (Biochemical)	92 nM	[6]
Form	Solid	
Storage Temp.	2-8°C (Solid)	

Table 2: Solubility of **PKM2 Activator 4** (TEPP-46)

Solvent	Concentration	Notes	Source
DMSO	100 mg/mL	Use only fresh DMSO for reconstitution.	
Aqueous Buffer	29.6 µg/mL (79.5 µM)	In PBS, pH 7.4.	

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

This protocol describes the reconstitution of solid **PKM2 Activator 4** for use in in vitro and cell-based experiments.

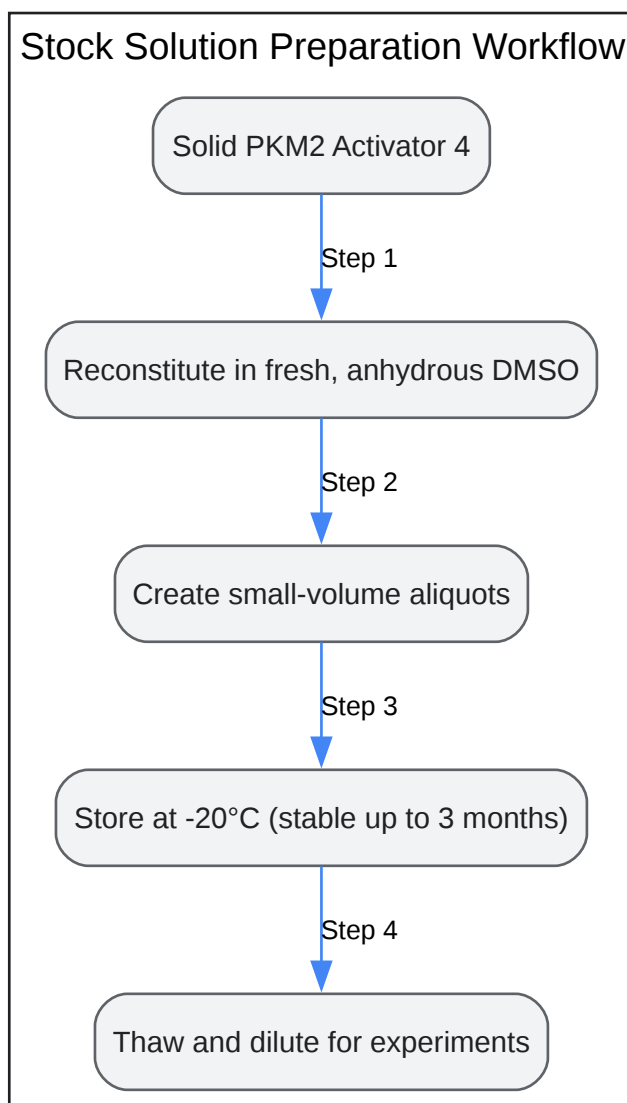
Materials:

- **PKM2 Activator 4** (solid)
- Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
- Sterile, low-binding microcentrifuge tubes

Procedure:

- Bring the vial of solid **PKM2 Activator 4** to room temperature before opening.
- To prepare a high-concentration stock solution (e.g., 10 mM or 50 mM), add the appropriate volume of fresh, anhydrous DMSO to the vial. For example, to make a 10 mM stock from 5 mg of compound (MW = 372.46), add 1342 μ L of DMSO.
- Vortex briefly until the solid is completely dissolved.
- Following reconstitution, create small-volume aliquots in low-binding microcentrifuge tubes to avoid repeated freeze-thaw cycles.
- Store the aliquoted stock solutions at -20°C. Stock solutions are reported to be stable for up to 3 months when stored under these conditions.

Note: The final concentration of DMSO in cellular or enzymatic assays should be kept low (typically $\leq 0.5\%$) to avoid solvent-induced artifacts.[3]



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Caption: Workflow for preparing **PKM2 Activator 4** stock solutions.

Protocol 2: Biochemical PKM2 Activation Assay (LDH-Coupled)

This continuous spectrophotometric assay measures the production of pyruvate by PKM2. The pyruvate is subsequently converted to lactate by lactate dehydrogenase (LDH), a reaction that oxidizes NADH to NAD⁺. The rate of PKM2 activity is proportional to the decrease in NADH absorbance at 340 nm.^[4]

Materials:

- Recombinant human PKM2
- **PKM2 Activator 4** (prepared as in Protocol 1)
- Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl₂[\[4\]](#)
- Phosphoenolpyruvate (PEP)
- Adenosine diphosphate (ADP)
- Nicotinamide adenine dinucleotide (NADH)
- Lactate dehydrogenase (LDH)
- 96-well UV-transparent plate
- Spectrophotometer plate reader

Procedure:

- Prepare Reagents:
 - Prepare a master mix containing Assay Buffer, PEP (final concentration 0.5 mM), ADP (final concentration 1 mM), NADH (final concentration 0.2 mM), and LDH (final concentration 8 units/well).[\[4\]](#)
 - Prepare serial dilutions of **PKM2 Activator 4** in Assay Buffer (or 10% DMSO in buffer) at concentrations 10-fold higher than the desired final concentrations.[\[3\]](#) Include a DMSO-only vehicle control.
 - Dilute recombinant PKM2 enzyme to the desired final concentration (e.g., 20 nM) in ice-cold Assay Buffer.[\[4\]](#)
- Assay Plate Setup (96-well format):
 - Add 190 µL of the master mix to each well.[\[4\]](#)

- Add 5 μ L of the serially diluted **PKM2 Activator 4** or vehicle control to the appropriate wells.
- Initiate Reaction:
 - Initiate the reaction by adding 5 μ L of the diluted PKM2 enzyme solution to each well.[\[4\]](#)
- Data Acquisition:
 - Immediately begin monitoring the decrease in absorbance at 340 nm at 25°C for 20-30 minutes, taking readings every 30-60 seconds.[\[4\]](#)
- Data Analysis:
 - Calculate the initial reaction velocity (V_0) from the linear portion of the absorbance vs. time curve.
 - Plot the reaction velocity against the concentration of **PKM2 Activator 4** and fit the data to a dose-response curve to determine the AC_{50} .

Protocol 3: Cellular Glycolytic Rate Assay (ECAR)

Activation of PKM2 is expected to increase the rate of glycolysis, leading to increased production and extrusion of lactate and protons. This change can be measured in real-time as the Extracellular Acidification Rate (ECAR) using a Seahorse XF Analyzer or similar instrument.
[\[4\]](#)

Materials:

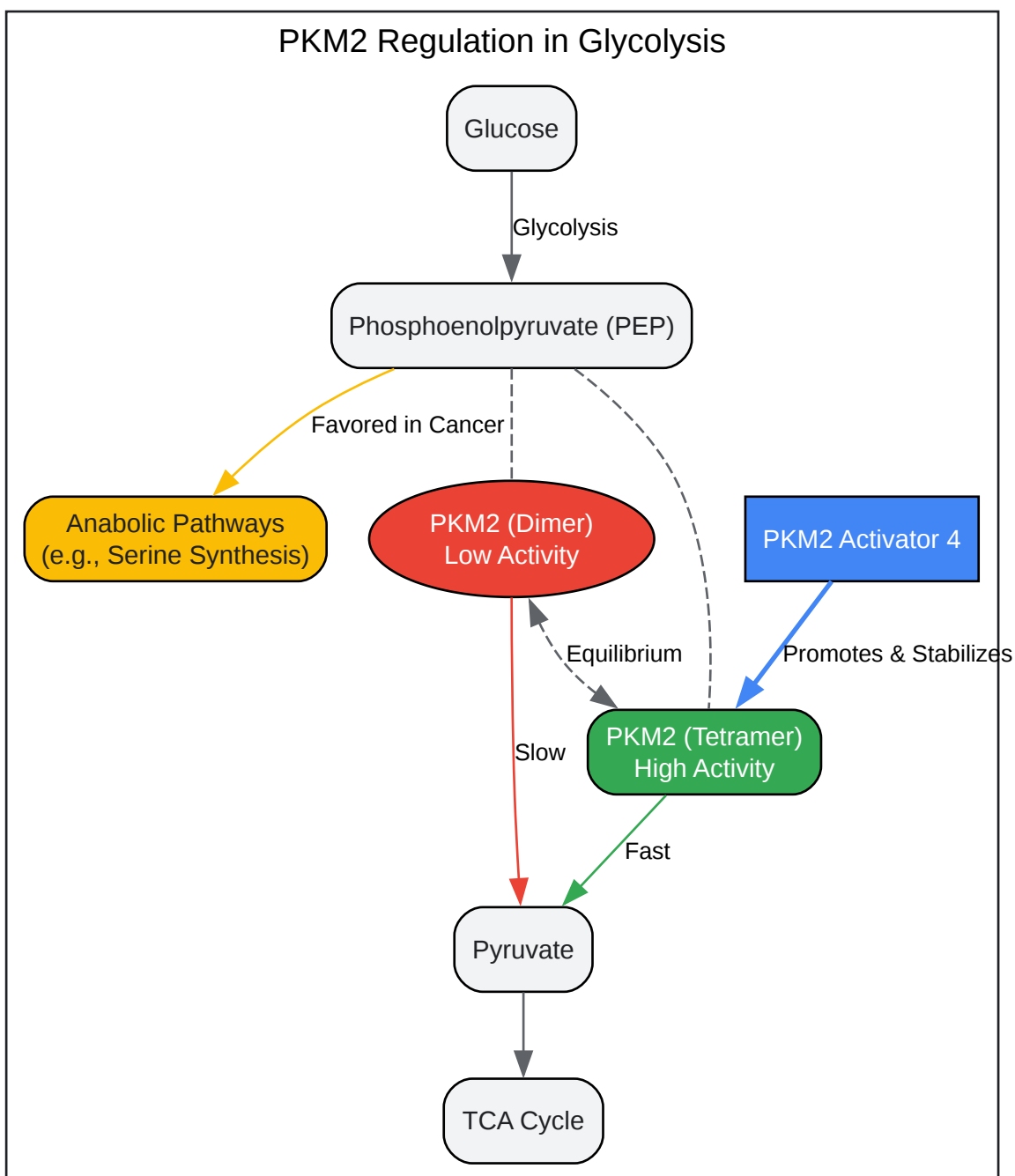
- Cancer cell line (e.g., A549, H1299)[\[4\]](#)
- Appropriate cell culture medium
- Seahorse XF Cell Culture Microplates
- Seahorse XF Analyzer
- **PKM2 Activator 4** stock solution

Procedure:

- **Cell Seeding:** Seed cancer cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
- **Compound Treatment:** On the day of the assay, replace the growth medium with a low-buffered Seahorse XF assay medium. Allow cells to equilibrate.
- **Assay Execution:** Place the plate in the Seahorse XF Analyzer and follow the manufacturer's protocol. The instrument will measure baseline ECAR.
- Inject **PKM2 Activator 4** at the desired final concentration and continue to monitor ECAR.
- Optionally, subsequent injections of glucose, oligomycin, and 2-deoxyglucose (2-DG) can be performed as part of a standard Glycolysis Stress Test to further dissect the metabolic effects.
- **Data Analysis:** An increase in ECAR following the injection of **PKM2 Activator 4** indicates an enhanced glycolytic flux resulting from PKM2 activation.[\[4\]](#)

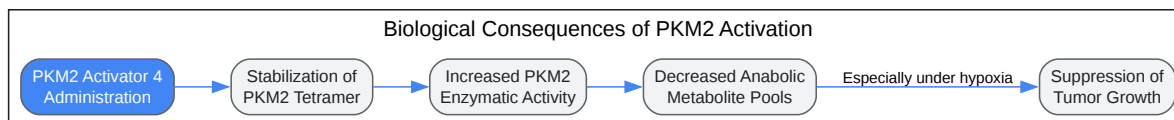
Mechanism of Action and Biological Consequences

PKM2 activators function by promoting the formation of the stable, highly active tetrameric form of the enzyme.[\[1\]](#) In cancer cells, where the less active dimer is favored, this shift has profound metabolic consequences. By increasing the conversion of PEP to pyruvate, the activators redirect glucose flux away from biosynthetic pathways (e.g., serine synthesis) and towards the TCA cycle.[\[7\]](#)[\[8\]](#) This metabolic reprogramming can inhibit cancer cell proliferation, particularly under hypoxic conditions.[\[5\]](#)



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Caption: PKM2 activation shifts metabolism from anabolic to catabolic pathways.



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Caption: Logical flow of events following treatment with **PKM2 Activator 4**.

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